

1,5-Naphthyridin-4-ol basic properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,5-Naphthyridin-4-ol

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An In-Depth Technical Guide to **1,5-Naphthyridin-4-ol**: Core Properties, Structure, and Applications

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, comprising two fused pyridine rings.^[1] This diazanaphthalene core is of significant interest to researchers due to the diverse and potent biological activities exhibited by its derivatives, including roles as anticancer and antimicrobial agents.^{[1][2]} This technical guide provides an in-depth exploration of a key derivative, **1,5-Naphthyridin-4-ol** (CAS: 5423-54-1), also known by its predominant tautomeric name, 1H-1,5-naphthyridin-4-one.^{[3][4]}

This document is structured to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It will cover the fundamental physicochemical properties, detailed structural and spectroscopic characteristics, validated synthesis protocols, chemical reactivity, and key applications of this scaffold, with a focus on providing field-proven insights and actionable data.

Molecular Structure and Physicochemical Properties

The core structure of **1,5-Naphthyridin-4-ol** is characterized by a pyridopyridine ring system with a hydroxyl group at the C4 position. A critical feature of this molecule is its existence in a

tautomeric equilibrium with its keto form, 1H-1,5-naphthyridin-4-one. Spectroscopic evidence, particularly the ¹³C-NMR data showing a carbonyl signal at ~173 ppm, confirms that the keto form is the predominant species in solution.[3][5] This equilibrium is fundamental to its chemical reactivity and biological interactions.

Caption: Keto-enol tautomerism of the title compound.

Table 1: Core Physicochemical Properties of **1,5-Naphthyridin-4-ol**

Property	Value	Source(s)
CAS Number	5423-54-1	[3][4]
Molecular Formula	C ₈ H ₆ N:O	[3][4]
Molecular Weight	146.15 g/mol	[3]
IUPAC Name	1H-1,5-naphthyridin-4-one	[3]
Synonyms	4-Hydroxy-1,5-naphthyridine, Pyrido[3,2-b]pyridin-4-ol	[3]
Melting Point	~340 °C (sublimes)	[6]
Boiling Point	332.7 ± 22.0 °C (Predicted)	[7]
Aqueous Solubility	1.62 mg/mL (Predicted)	[1][5]
pKa (Basic)	3.37 ± 0.40 (Predicted, for ring nitrogen protonation)	[8][9]

Spectroscopic Characterization

The structural identity of 1H-1,5-naphthyridin-4-one is confirmed by the following experimental spectroscopic data.

Mass Spectrometry:

- HRMS (High-Resolution Mass Spectrometry): m/z 147.05496 [M+H]⁺, corresponding to the molecular formula C₈H₆N:O.[3]

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks confirming the key functional groups of the keto tautomer.

- IR (ATR, cm-1): 3012 (Ar C-H stretch), 2925, 2855 (N-H stretch, broad), 1623 (C=O stretch), 1583, 1559, 1502 (C=C/C=N stretch).[1][3] The strong absorption at 1623 cm-1 is indicative of the carbonyl group in the pyridone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The following NMR data were acquired in a solution of CDCl_3 with d-TFA. The addition of trifluoroacetic acid (TFA) serves to protonate the molecule, which enhances solubility and sharpens the signals.[1][3]

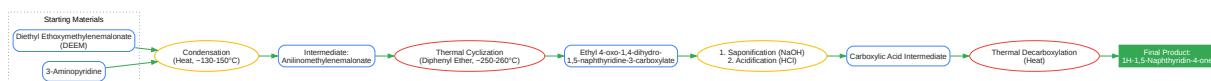
- $^1\text{H-NMR}$ (500 MHz):
 - δ 9.15 (dd, J = 8.8, 1.2 Hz, 1H)
 - δ 9.12-9.10 (m, 1H)
 - δ 8.51 (d, J = 7.4 Hz, 1H)
 - δ 8.41 (dd, J = 8.9, 5.4 Hz, 1H)
 - δ 7.19 (d, J = 7.4 Hz, 1H) The downfield chemical shifts are characteristic of protons on an electron-deficient aromatic system, further influenced by protonation from the TFA.
- $^{13}\text{C-NMR}$ (125 MHz):
 - δ 173.25 (C4, Carbonyl Carbon)
 - δ 147.30
 - δ 144.98
 - δ 142.03
 - δ 131.98
 - δ 131.43

- δ 121.01
- δ 116.06 The signal at 173.25 ppm is unambiguously assigned to the C4 carbonyl carbon, providing definitive evidence for the predominance of the 1H-1,5-naphthyridin-4-one tautomer.[3][5]

Synthesis Methodologies: The Gould-Jacobs Reaction

The most reliable and widely cited method for constructing the 4-oxo-1,5-naphthyridine core is the Gould-Jacobs reaction.[2][10] This powerful strategy involves the condensation of a 3-aminopyridine with an activated malonic ester derivative, followed by a high-temperature thermal cyclization.[1][10]

The causality of the experimental choices is paramount. The reaction begins with a nucleophilic addition-elimination of 3-aminopyridine onto diethyl ethoxymethylenemalonate (DEEM). DEEM is an ideal reagent as it provides the three-carbon chain (C2, C3, C4) and a pre-installed ester group for further functionalization. The subsequent intramolecular cyclization requires significant thermal energy to overcome the activation barrier for the 6- π electrocyclization, necessitating the use of a very high-boiling solvent like diphenyl ether (b.p. \sim 258 °C).[1] This ensures the reaction reaches the required temperature for efficient ring closure.



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Caption: Workflow for the Gould-Jacobs synthesis of 1H-1,5-naphthyridin-4-one.

Detailed Experimental Protocol

This protocol is a validated, multi-step procedure culminating in the synthesis of the title compound.

Step 1: Synthesis of Ethyl 2-((pyridin-3-yl)amino)methylenemalonate (Intermediate)

- Combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq) in a round-bottom flask.
- Heat the mixture with stirring at 130-150 °C for 2-3 hours. Ethanol is evolved during this condensation step.
- Cool the reaction mixture to room temperature. The resulting intermediate often solidifies upon cooling and can be used in the next step without further purification, or it can be recrystallized from ethanol if desired.

Step 2: Thermal Cyclization to 1H-1,5-Naphthyridin-4-one

This protocol details the final cyclization and decarboxylation from the appropriate precursor.

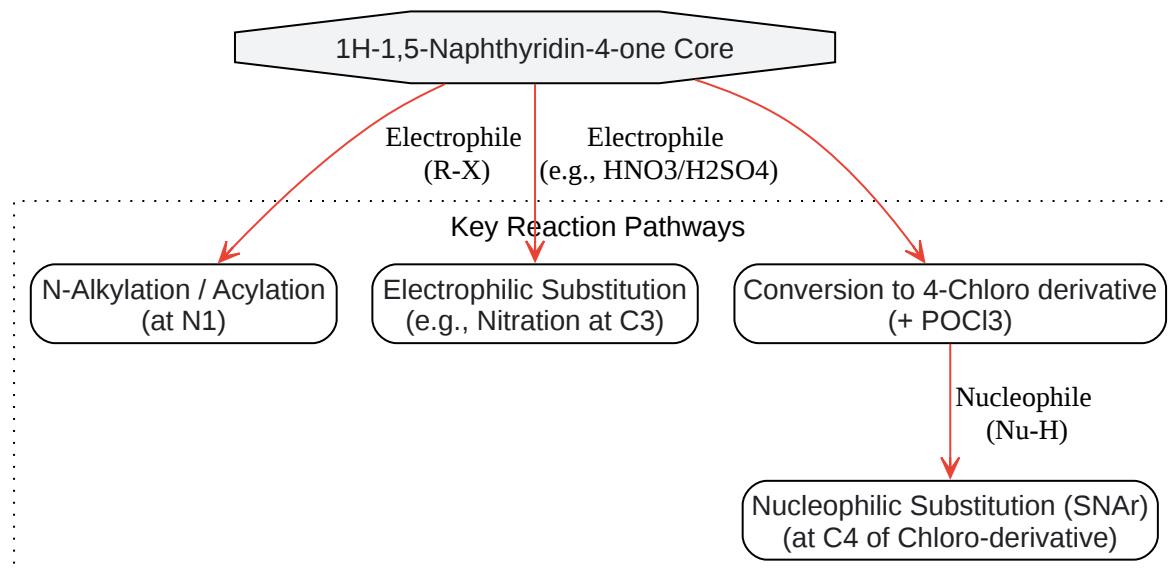
- Dissolve the intermediate from the previous step (or its equivalent precursor, 1.0 eq) in diphenyl ether (e.g., 30 mL per gram of intermediate).[1]
- Heat the solution to reflux (~250-260 °C) in a suitable apparatus equipped with a condenser. The reaction is typically complete within 30-60 minutes.[1]
- Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
- The cyclized product, often an ester, will precipitate from the diphenyl ether. Collect the precipitate by filtration.
- Wash the solid thoroughly with hexane or diethyl ether to remove the residual diphenyl ether solvent.[1]
- **Hydrolysis & Decarboxylation:** Reflux the collected solid in an aqueous solution of sodium hydroxide (10-20%) for 1-2 hours to hydrolyze the ester.

- Cool the solution and acidify carefully with concentrated HCl to precipitate the carboxylic acid intermediate.
- Collect the acid by filtration, wash with water, and dry.
- Heat the dry carboxylic acid intermediate neat (or in a high-boiling solvent) to its melting point until gas evolution (CO₂) ceases.
- Cool the residue, which is the crude 1H-1,5-naphthyridin-4-one. The product can be purified by recrystallization or by sublimation (e.g., at 210 °C and 20 mbar) to yield a white crystalline solid.[1]

Chemical Reactivity

The reactivity of the 1H-1,5-naphthyridin-4-one core is dictated by the interplay between its two pyridine rings and the pyridone functionality.

- N-Alkylation/N-Acylation: The nitrogen at position 1 (N1) is a nucleophilic site and can readily undergo reactions with electrophiles like alkyl halides or acyl chlorides.
- Electrophilic Aromatic Substitution (SEAr): The pyridine rings are generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene. However, the 4-oxo group can influence the regioselectivity, often directing substitution to the C3 position. Nitration is a common example.
- Nucleophilic Aromatic Substitution (SNAr): The carbonyl group at C4 can be converted into a good leaving group, such as a chloride, by reacting with reagents like phosphoryl chloride (POCl₃). The resulting 4-chloro-1,5-naphthyridine is an excellent substrate for SNAr reactions, allowing for the introduction of various nucleophiles (amines, thiols, etc.) at the C4 position. This is a cornerstone strategy for creating libraries of derivatives.[2]



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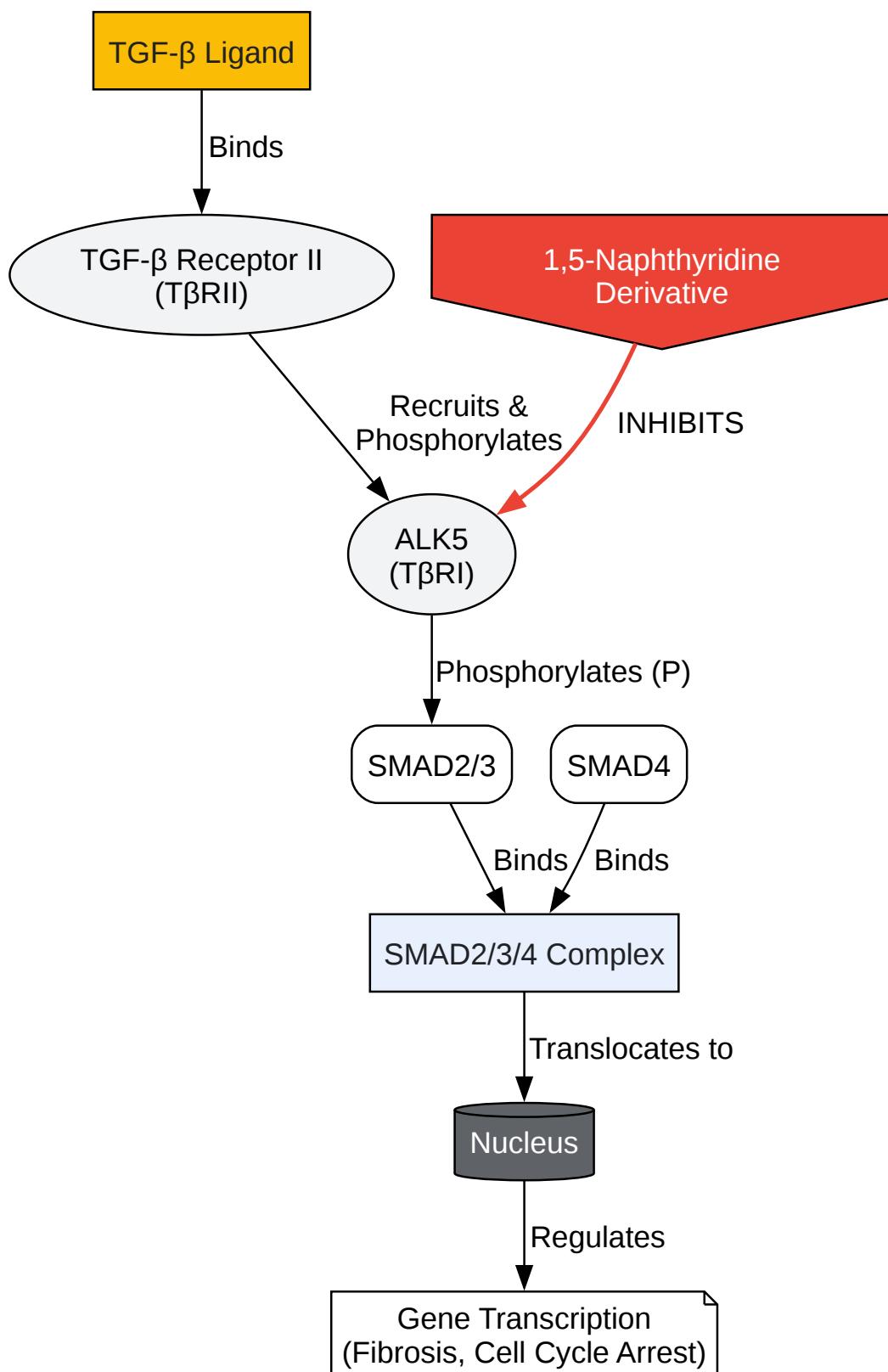
Caption: Key reactivity pathways for the 1H-1,5-naphthyridin-4-one scaffold.

Applications in Drug Discovery

The 1H-1,5-naphthyridin-4-one scaffold is a highly valuable starting point for the development of potent and selective enzyme inhibitors. Its rigid structure and hydrogen bonding capabilities make it an ideal platform for engaging with protein active sites.

Inhibitors of TGF- β Type I Receptor (ALK5)

The Transforming Growth Factor-beta (TGF- β) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in fibrosis and cancer. Activin receptor-like kinase 5 (ALK5) is the Type I receptor in this pathway and a key therapeutic target. Optimization of screening hits has led to the identification of 1,5-naphthyridine derivatives as exceptionally potent and selective ALK5 inhibitors.^[3]

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Caption: Inhibition of the TGF-β pathway by 1,5-naphthyridine-based ALK5 inhibitors.

Table 2: ALK5 Inhibitory Activity of 1,5-Naphthyridine Derivatives

Compound	ALK5 Autophosphorylation IC ₅₀ (nM)	Source
Derivative 15	6	[3]
Derivative 19	4	[3]

Note: The specific structures of derivatives 15 and 19 can be found in the cited reference.

Topoisomerase Inhibitors for Anticancer Therapy

Topoisomerases are essential enzymes that manage DNA topology during replication and transcription, making them validated targets for cancer chemotherapy. Derivatives of the 1,5-naphthyridine scaffold have been developed as potent inhibitors of both Topoisomerase I and Topoisomerase II, leading to antiproliferative activity against various cancer cell lines.[4][9][11]

Table 3: Anticancer and Topoisomerase II Inhibitory Activity of a Benzo[a]phenazine-fused 1,5-Naphthyridine Derivative

Activity Measured	IC ₅₀ (μM)	Source
Cytotoxicity vs. MCF-7 (Breast Cancer)	11.7	[4]
Cytotoxicity vs. HepG2 (Liver Cancer)	0.21	[4]
Cytotoxicity vs. A549 (Lung Cancer)	1.7	[4]
Topoisomerase II Inhibition	6.9	[4]

Note: The specific structure of the evaluated compound can be found in the cited reference.

Conclusion

1,5-Naphthyridin-4-ol, existing predominantly as 1H-1,5-naphthyridin-4-one, is a foundational scaffold with significant strategic value for researchers in drug discovery and chemical biology. Its well-defined synthesis via the Gould-Jacobs reaction provides robust access to the core, while its versatile reactivity at the N1, C3, and C4 positions allows for extensive chemical exploration. The demonstrated high-potency inhibition of key therapeutic targets like ALK5 and topoisomerases underscores the potential of this scaffold to generate next-generation therapeutics. This guide provides the core data and methodological rationale necessary to empower further innovation and application of this important heterocyclic system.

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- To cite this document: BenchChem. [1,5-Naphthyridin-4-ol basic properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095804#1-5-naphthyridin-4-ol-basic-properties-and-structure>

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